molecular formula C15H23N5O3S B2721878 4-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)morpholine CAS No. 2034234-40-5

4-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)morpholine

Cat. No.: B2721878
CAS No.: 2034234-40-5
M. Wt: 353.44
InChI Key: HOGFUIADMWSHSF-UHFFFAOYSA-N
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Description

4-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)morpholine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 4-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the individual ring systems. The cyclopropylpyridazine moiety can be synthesized through cyclization reactions involving appropriate precursors. The piperazine ring is often introduced through nucleophilic substitution reactions, while the morpholine ring can be formed via cyclization of diethanolamine derivatives. Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and diabetes.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 4-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar compounds include other derivatives of morpholine, piperazine, and pyridazine. These compounds often share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. For instance:

4-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)morpholine stands out due to its unique combination of these three ring systems, offering a versatile scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3S/c21-24(22,20-9-11-23-12-10-20)19-7-5-18(6-8-19)15-4-3-14(16-17-15)13-1-2-13/h3-4,13H,1-2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGFUIADMWSHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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